5-Metil-1H-1,2,3-benzotriazol-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

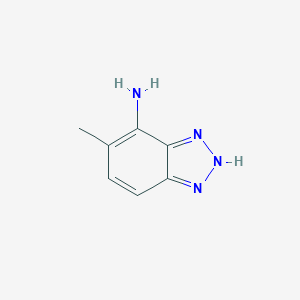

5-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound with a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol . This compound is a derivative of benzotriazole, which is known for its diverse applications in medicinal chemistry, material science, and as a corrosion inhibitor .

Aplicaciones Científicas De Investigación

5-Methyl-1H-1,2,3-benzotriazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a synthetic auxiliary in the preparation of various heterocyclic compounds.

Biology: It has been explored for its potential as a nitrification inhibitor in agricultural soils.

Industry: It is used in the determination of benzothiazoles and benzotriazoles in wastewater samples by gas chromatography-mass spectrometry.

Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been known to interact with various enzymes and receptors .

Mode of Action

It’s worth noting that triazolylamine ligands, which are structurally similar, have been shown to stabilize copper (i) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Benzotriazole derivatives have been known to influence various biochemical pathways .

Result of Action

It’s worth noting that benzotriazole derivatives have been reported to exhibit various biological activities .

Métodos De Preparación

The synthesis of 5-Methyl-1H-1,2,3-benzotriazol-4-amine typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid . Another method involves the nitrosation of o-phenylenediamine with sodium nitrite in glacial acetic acid and water, yielding a high product yield . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions .

Análisis De Reacciones Químicas

5-Methyl-1H-1,2,3-benzotriazol-4-amine undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

5-Methyl-1H-1,2,3-benzotriazol-4-amine is unique due to its specific substitution pattern on the benzotriazole ring. Similar compounds include:

5-Methyl-1,2,3-benzotriazole: Differing only by the position of the methyl group.

5-Methylbenzotriazole: Another name for 5-Methyl-1,2,3-benzotriazole.

5-Tolyltriazole: A similar compound with a tolyl group instead of a methyl group.

6-Methyl-1,2,3-benzotriazole: A positional isomer with the methyl group at the 6-position.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the substituents on the benzotriazole ring.

Actividad Biológica

5-Methyl-1H-1,2,3-benzotriazol-4-amine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in different domains, and relevant research findings.

- Molecular Formula : C7H8N4

- Molecular Weight : 148.17 g/mol

- IUPAC Name : 5-methyl-2H-benzotriazol-4-amine

5-Methyl-1H-1,2,3-benzotriazol-4-amine exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and receptors, influencing biochemical pathways. Notably, it stabilizes copper (I) ions, enhancing catalytic effects in reactions such as azide-acetylene cycloaddition.

- Biochemical Pathways : Benzotriazole derivatives affect multiple biochemical pathways, which can lead to diverse biological outcomes.

Biological Activities

The compound has demonstrated potential in various biological applications:

- Anticancer Activity : Research indicates that 5-Methyl-1H-1,2,3-benzotriazol-4-amine has anticancer properties. Studies have shown that benzotriazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Antifungal and Antibacterial Properties : The compound has been explored for its antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents .

- Nitrification Inhibition : In agricultural settings, it has been studied as a nitrification inhibitor, which can enhance nitrogen retention in soils and reduce environmental pollution.

Case Studies

- Toxicity Studies : A study evaluated the acute and chronic toxicity of benzotriazoles to aquatic organisms. The findings indicated that 5-methyl-1H-benzotriazole exhibited varying levels of toxicity depending on concentration and exposure duration .

- Medicinal Applications : Research highlighted the potential of benzotriazole derivatives as ligands in drug discovery. For instance, structure-based methods were employed to identify CFTR potentiators and inhibitors that could lead to therapeutic advancements for cystic fibrosis .

Comparative Analysis

The following table summarizes the biological activities of 5-Methyl-1H-1,2,3-benzotriazol-4-amine compared to similar compounds:

| Compound | Anticancer Activity | Antifungal Activity | Nitrification Inhibitor |

|---|---|---|---|

| 5-Methyl-1H-benzotriazol-4-amine | Yes | Yes | Yes |

| 5-Methylbenzotriazole | Limited | Yes | No |

| 6-Methylbenzotriazole | No | Limited | Yes |

Propiedades

IUPAC Name |

5-methyl-2H-benzotriazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSNUWSDXCWZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.